2-Methyl-5-(pyrrolidin-2-yl)pyridine
Overview
Description
“2-Methyl-5-(pyrrolidin-2-yl)pyridine” is an aralkylamine . It is a synthetic intermediate containing a nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular formula of “2-Methyl-5-(pyrrolidin-2-yl)pyridine” is C10H14N2 . The InChI code is 1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3 . The Canonical SMILES is CC1=NC=C(C=C1)C2CCCN2 .
Physical And Chemical Properties Analysis
The molecular weight of “2-Methyl-5-(pyrrolidin-2-yl)pyridine” is 162.23 g/mol . The XLogP3 is 0.6 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The exact mass and monoisotopic mass are 162.115698455 g/mol . The topological polar surface area is 24.9 Ų . The heavy atom count is 12 .
Scientific Research Applications
Flow Synthesis of 2-Methylpyridines
This compound has been used in the flow synthesis of 2-methylpyridines. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Drug Discovery
The pyrrolidine ring in “2-Methyl-5-(pyrrolidin-2-yl)pyridine” is a versatile scaffold for novel biologically active compounds. It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-planarity of the ring—a phenomenon called “pseudorotation”—allows for increased three-dimensional (3D) coverage .
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
“2-Methyl-5-(pyrrolidin-2-yl)pyridine” can be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives. These derivatives have potential biological activities and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been shown to exhibit nanomolar activity against ck1γ and ck1ε , suggesting potential targets.
Mode of Action
It’s known that pyrrolidine derivatives can influence kinase inhibition , which could be a possible interaction mechanism.
Result of Action
It’s noted that pyrrolidine derivatives can display antinociceptive effects when interacting with cholinergic receptor ligands .
properties
IUPAC Name |
2-methyl-5-pyrrolidin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVVISVPTUREQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508855 | |
Record name | 2-Methyl-5-(pyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(pyrrolidin-2-yl)pyridine | |
CAS RN |
90872-72-3 | |
Record name | 2-Methyl-5-(pyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-(pyrrolidin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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